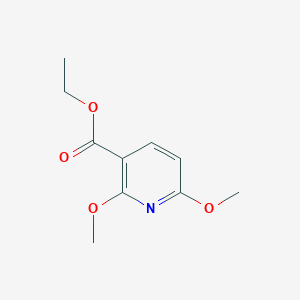

Ethyl 2,6-dimethoxypyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJKOQKBQIUEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697507 | |

| Record name | Ethyl 2,6-dimethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-46-4 | |

| Record name | Ethyl 2,6-dimethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with two methoxy groups and a carboxylate ester, which contributes to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound's structure allows for various chemical interactions, particularly due to the electron-withdrawing nature of the carboxylate group and the electron-donating properties of the methoxy groups. These characteristics enhance its reactivity and binding affinity with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This is particularly relevant in studies involving monooxygenases and other enzymatic pathways.

- Hydrogen Bonding : The methoxy groups can participate in hydrogen bonding, influencing the compound's binding affinity and specificity towards various biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. For instance, a related study investigated N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide as a novel tubulin ligand against human cancer cells. The study demonstrated significant anticancer efficacy, suggesting that similar compounds may also possess potent anticancer activities .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects. It has shown potential in mitigating neuronal damage through modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis and Biological Evaluation

A synthesis route for this compound typically involves converting 2,6-dimethoxypyridine into its carboxylic acid form followed by esterification with ethanol. This method ensures high yields and purity suitable for biological assays.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Reactivity

Methyl 2,6-Dimethoxypyridine-3-carboxylate (CAS 65515-26-6)

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Applications : Frequently listed in chemical catalogs (e.g., Aaron Chemicals LLC) as a synthetic intermediate, suggesting utility in cross-coupling reactions or heterocyclic derivatization .

- Synthesis : Likely synthesized via esterification of 2,6-dimethoxypyridine-3-carboxylic acid, analogous to methods for ethyl esters.

Ethyl 5-Bromo-2,6-dimethoxypyridine-3-carboxylate (CAS not provided)

- Structure : Bromine substituent at the 5-position.

- Properties: Hazards: Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Features a tetrahydropyridine core with phenyl and piperidine substituents.

Physicochemical Properties (Inferred)

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dichloropyridine-3-carboxylate and 2,6-difluoropyridine-3-carboxylate are common precursors used for nucleophilic substitution to introduce methoxy groups.

- Methyl or ethyl esters of pyridine-3-carboxylic acid derivatives are typically used to facilitate ester functionality.

- Nucleophiles such as sodium methoxide (NaOMe) or potassium methoxide (KOMe) provide the methoxy groups.

General Synthetic Strategy

The synthesis generally follows these steps:

Step 1: Preparation of Halogenated Pyridine Ester Precursors

Starting from 2,6-difluoropyridine or 2,6-dichloropyridine derivatives, the corresponding pyridine-3-carboxylate esters are prepared. For example, methyl 2,6-difluoropyridine-3-carboxylate can be synthesized from 2,6-difluoropyridine-3-carboxylic acid.

Step 2: Nucleophilic Substitution with Methoxide

The key step involves nucleophilic substitution of halogen atoms at the 2- and 6-positions by methoxide ions. Reaction conditions such as solvent choice, temperature, and nucleophile concentration critically influence regioselectivity and yield.

Step 3: Purification and Characterization

The resulting methoxypyridine esters are purified by recrystallization or chromatography. Structural confirmation is achieved by NMR spectroscopy, including differential Nuclear Overhauser Effect (NOE) experiments to assign substitution positions.

Detailed Reaction Conditions and Outcomes

| Entry | Starting Material | Nucleophile | Solvent | Temperature | Product Distribution (2- vs 6-methoxy) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2,6-difluoropyridine-3-carboxylate (12) | Sodium methoxide | Acetonitrile (CH3CN), CH2Cl2, THF | 5 °C | Predominantly 2-methoxy (20) | High | Regioselectivity favors substitution at 2-position under these conditions |

| 2 | Methyl 2,6-dichloropyridine-3-carboxylate (16) | Sodium methoxide | DMF + MeOH | Room temperature | Predominantly 6-methoxy (24) | High | Solvent polarity and protic solvent promote substitution at 6-position |

| 3 | Methyl 2,6-dichloropyridine-3-carboxylate (16) | 4-Methylbenzenethiolate anion | DMF | 5 °C | >97% substitution at 6-position (25b) | Quantitative | High regioselectivity for 6-position substitution; intermediate for further methoxylation |

| 4 | 6-(4-Methylbenzenethio)pyridine derivative | Sodium methoxide | THF | Reflux | Conversion to 2- and 6-methoxypyridine esters | 87% | Followed by oxidation and nucleophilic substitution to introduce methylamino group |

Table 1: Summary of nucleophilic substitution reactions leading to methoxypyridine-3-carboxylate esters

Regioselectivity Factors

- Solvent Effects: Aprotic solvents like DMF favor substitution at the 6-position, while less polar solvents favor the 2-position.

- Nucleophile Steric Effects: Bulky nucleophiles such as 4-methylbenzenethiolate anion show high regioselectivity for the 6-position due to steric hindrance.

- Temperature: Lower temperatures (around 5 °C) improve regioselectivity and yield by minimizing side reactions.

Representative Synthetic Route (From Research Data)

Nucleophilic Substitution on 2,6-Dichloropyridine-3-carboxylate:

- Treat methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in the presence of potassium tert-butoxide in DMF at -30 °C.

- Obtain a mixture highly enriched (>97%) in 6-substituted thioether derivative.

-

- React the thioether intermediate with sodium methoxide in THF under reflux.

- This converts the thioether to the corresponding methoxypyridine esters.

-

- Oxidize the sulfur moiety to sulfoxide using m-chloroperbenzoic acid.

- Perform nucleophilic substitution of the sulfoxide with methylamine to introduce a methylamino group at the 6-position.

Final Bromination and Hydrolysis:

- Brominate the methylamino intermediate with N-bromosuccinimide.

- Perform alkaline hydrolysis to yield the target pyridine-3-carboxylic acid derivatives.

Additional Notes on Preparation

- The overall yield of the target compound from the halogenated pyridine precursors can reach up to 67% after bromination and hydrolysis steps.

- The use of methylamine and subsequent protection/deprotection steps are critical for introducing amino substituents in some synthetic routes.

- Alternative methods involving oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid followed by esterification and reduction are reported for related compounds but are less direct for ethyl 2,6-dimethoxypyridine-3-carboxylate.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated Pyridine Ester Synthesis | From 2,6-difluoropyridine or 2,6-dichloropyridine | Methyl or ethyl 2,6-dihalopyridine-3-carboxylate esters |

| Nucleophilic Substitution | Sodium methoxide or potassium methoxide in DMF, THF, or CH3CN | Selective methoxy substitution at 2- or 6-position depending on solvent and temperature |

| Thioether Intermediate Formation | 4-Methylbenzenethiol, potassium tert-butoxide, DMF, low temperature | High regioselectivity for 6-position substitution |

| Oxidation and Amination | m-Chloroperbenzoic acid, methylamine | Introduction of methylamino groups if needed |

| Bromination and Hydrolysis | N-Bromosuccinimide, alkaline hydrolysis | Final conversion to pyridine-3-carboxylic acid derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.